1,3-Dimethyl-8-azaxanthin

Description

The exact mass of the compound 1,3-Dimethyl-8-azaxanthin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93412. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dimethyl-8-azaxanthin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-8-azaxanthin including the price, delivery time, and more detailed information at info@benchchem.com.

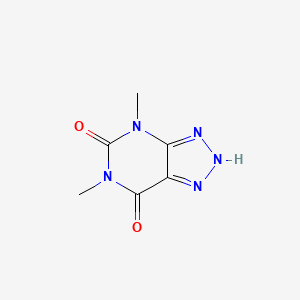

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKBPNLSRKSFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NNN=C2C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177318 | |

| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2278-15-1 | |

| Record name | 4,6-Dimethyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2278-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002278151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-8-azaxanthin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-8-azaxanthin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIMETHYL-1H-V-TRIAZOLO(4,5-D)PYRIMIDINE-5,7(4H,6H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-Dimethyl-8-Azaxanthin from 6-Amino-1,3-Dimethyluracil

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 1,3-dimethyl-8-azaxanthin, a significant heterocyclic compound within the family of purine analogs. 8-Azaxanthines are of considerable interest to researchers in medicinal chemistry and drug development due to their biological activities, including potential as adenosine receptor antagonists.[1][2] This document details the multi-step synthesis commencing from the readily available precursor, 6-amino-1,3-dimethyluracil. The narrative elucidates the underlying reaction mechanisms, provides a validated, step-by-step experimental protocol, and summarizes critical process parameters. The synthesis hinges on a classical chemical pathway involving nitrosation, reduction, and subsequent diazotization-cyclization to construct the fused triazole ring characteristic of the 8-azaxanthine core. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a practical and scientifically grounded resource for the preparation of this important molecular scaffold.

Part 1: The Core Chemistry: Mechanism and Rationale

The synthesis of 1,3-dimethyl-8-azaxanthin from 6-amino-1,3-dimethyluracil is a well-established route in heterocyclic chemistry that proceeds via a key intermediate, 1,3-dimethyl-5,6-diaminouracil. The transformation relies on fundamental reactions that are both robust and high-yielding when performed under optimized conditions. The overall process can be logically dissected into three primary stages.

Stage 1: Electrophilic Aromatic Substitution (Nitrosation)

The synthesis begins with the activation of the C5 position of the 6-amino-1,3-dimethyluracil ring. The pyrimidine ring, while aromatic, is electron-deficient. However, the amino group at the C6 position is a potent activating group, directing electrophilic substitution to the C5 position.

The chosen electrophile is the nitrosonium ion (NO⁺), generated in situ from sodium nitrite (NaNO₂) and a protic acid, typically acetic acid or hydrochloric acid. The nitrosonium ion attacks the electron-rich C5 position to yield 6-amino-1,3-dimethyl-5-nitrosouracil. This intermediate is often a distinctly colored compound (typically red or deep purple), providing a convenient visual indicator of reaction progress.[3] The choice of an acidic medium is critical, as it facilitates the formation of the reactive electrophile from the nitrite salt.

Stage 2: Reduction of the Nitroso Group

The pivotal intermediate, 1,3-dimethyl-5,6-diaminouracil, is prepared by the reduction of the 5-nitroso group. A common and effective reducing agent for this transformation is sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite.[3] The reduction proceeds readily in an aqueous slurry, converting the nitroso group (-N=O) into a primary amine group (-NH₂). The successful completion of this step is typically marked by the disappearance of the color of the nitroso compound, resulting in a light-tan or off-white suspension of the diaminouracil derivative.[3] This di-amino compound is the direct precursor for the final ring-closing step.

Stage 3: Diazotization and Intramolecular Cyclization

The final stage involves the formation of the fused triazole ring to complete the 8-azaxanthine structure. This is achieved by treating the 1,3-dimethyl-5,6-diaminouracil with nitrous acid, once again generated in situ from sodium nitrite and acid.[4] The reaction proceeds via the following mechanistic steps:

-

Selective Diazotization: The 5-amino group is more nucleophilic than the 6-amino group and is selectively diazotized by the nitrosonium ion to form a diazonium salt intermediate.

-

Intramolecular Cyclization: The lone pair of electrons on the nitrogen of the 6-amino group then acts as a nucleophile, attacking the terminal nitrogen of the diazonium group.

-

Deprotonation: A final deprotonation step yields the stable, aromatic triazole ring, completing the synthesis of 1,3-dimethyl-8-azaxanthin.

This sequence of nitrosation, reduction, and diazotization-cyclization is a classic and reliable method for constructing the 8-azapurine scaffold from uracil precursors.[4][5]

Part 2: Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of 1,3-dimethyl-8-azaxanthin.

Materials and Reagents:

-

6-Amino-1,3-dimethyluracil (CAS: 6642-31-5)[6]

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sodium Hydrosulfite (Na₂S₂O₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Workflow Step 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 15.5 g (0.1 mol) of 6-amino-1,3-dimethyluracil in 200 mL of deionized water.

-

Acidification: While stirring vigorously, carefully add 10 mL of glacial acetic acid to the suspension.

-

Nitrosation: Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of deionized water. Add this solution dropwise to the stirring uracil suspension over a period of 20-30 minutes.

-

Reaction: A deep red or purple precipitate of the 5-nitroso derivative will form. Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Workflow Step 2: Synthesis of 1,3-Dimethyl-5,6-diaminouracil

-

Suspension: In a 1 L beaker, create a slurry of the dried 6-amino-1,3-dimethyl-5-nitrosouracil (from the previous step) in 400 mL of deionized water. The procedure should be conducted in a well-ventilated fume hood.[3]

-

Reduction: Gently heat the slurry to 70-80 °C on a steam bath or with a heating mantle. While stirring, add solid sodium hydrosulfite in small portions. The red color of the nitroso compound will fade. Continue adding the reducing agent until the color is completely bleached to a light tan, then add an additional 5-10 g to ensure complete reduction.[3]

-

Digestion: Continue to stir the hot suspension for an additional 15 minutes, then allow it to cool to room temperature.

-

Isolation: Filter the cooled solution to collect the dense, tan precipitate of 1,3-dimethyl-5,6-diaminouracil. Wash the product extensively with deionized water. The product can be used directly in the next step or purified further if desired.

Workflow Step 3: Synthesis of 1,3-Dimethyl-8-azaxanthin

-

Suspension: Suspend the crude 1,3-dimethyl-5,6-diaminouracil (approximately 0.1 mol) in 250 mL of deionized water in a 500 mL flask.

-

Acidification: Add 15 mL of concentrated hydrochloric acid to the stirring suspension.

-

Cyclization: Cool the mixture in an ice bath to 0-5 °C. Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water. Add this nitrite solution dropwise to the cold, acidic suspension, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Isolation: A precipitate of 1,3-dimethyl-8-azaxanthin will form. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water. For purification, recrystallize the solid from a large volume of hot water or aqueous ethanol to yield the final product as a crystalline solid.

-

Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 3: Process Parameters and Data Summary

Effective synthesis relies on precise control of key experimental variables. The table below summarizes the critical parameters for this multi-step synthesis.

| Parameter | Stage 1: Nitrosation | Stage 2: Reduction | Stage 3: Cyclization | Rationale & Justification |

| Key Reagents | 6-amino-1,3-dimethyluracil, NaNO₂, Acetic Acid | 5-Nitrosouracil derivative, Na₂S₂O₄ | 5,6-Diaminouracil, NaNO₂, HCl | Selected for high reactivity and yield in classical heterocyclic synthesis. |

| Molar Ratio (vs. Uracil) | 1.1 eq. NaNO₂ | ~2-3 eq. Na₂S₂O₄ (empirical) | 1.1 eq. NaNO₂ | A slight excess of nitrite ensures complete reaction. Dithionite is added until a visual endpoint is reached. |

| Solvent | Water | Water | Water | Aqueous media are effective, economical, and environmentally preferable for these ionic reactions. |

| Temperature | Room Temperature | 70-80 °C | 0-5 °C | Nitrosation is efficient at RT. Reduction requires heat. Diazotization must be done at low temperatures to control the reactivity of the diazonium intermediate. |

| Reaction Time | 1 hour | ~30 minutes | 3 hours | Sufficient time to ensure completion at each stage without significant side product formation. |

| Expected Yield (Overall) | 70-80% | - | - | The overall yield for the three-step process is typically good, reflecting the efficiency of each individual reaction. |

Part 4: Visualization of the Synthesis Pathway

The following diagram illustrates the complete chemical transformation from the starting material to the final 1,3-dimethyl-8-azaxanthin product.

Caption: Reaction workflow for the synthesis of 1,3-dimethyl-8-azaxanthin.

Conclusion

The synthesis of 1,3-dimethyl-8-azaxanthin from 6-amino-1,3-dimethyluracil is a robust and well-characterized process that provides reliable access to this valuable heterocyclic scaffold. By carefully controlling reaction conditions—particularly temperature and stoichiometry—researchers can achieve high yields of the desired product. The methodology presented in this guide, which leverages fundamental principles of electrophilic substitution, reduction, and diazotization chemistry, offers a validated pathway for both small-scale research and larger-scale production. The availability of this synthetic route facilitates further investigation into the pharmacological properties of 8-azaxanthine derivatives and their potential applications in drug discovery.

References

-

ResearchGate. (2015). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic. Available at: [Link]

- Google Patents. (1978). SU598900A1 - Method of obtaining derivatives of 8-azaxanthine.

-

ResearchGate. (1954). Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. Available at: [Link]

-

Organic Syntheses. diaminouracil hydrochloride. Available at: [Link]

-

PubMed Central (PMC). (2016). Xanthine scaffold: scope and potential in drug development. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Available at: [Link]

-

DergiPark. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Available at: [Link]

-

Journal of the American Chemical Society. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Available at: [Link]

-

PubMed Central (PMC). (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Available at: [Link]

-

Sci-Hub. (1996). Synthesis of 1,3-Dimethyl-8-(1,2,3,4-tetrahydroxybutyl)- and 1,3-Dimethyl-8-(1,2,3,4,5-pentahydroxypentyl)-7H-purine-2,6-(1H,3H)-diones. Available at: [Link]

-

PubMed Central (PMC). (2021). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. Available at: [Link]

- Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

Sources

- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Azaxanthine = 98.0 HPLC 1468-26-4 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Crystal Structure of 1,3-Dimethyl-8-Azaxanthin Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of 1,3-dimethyl-8-azaxanthin monohydrate, a molecule of significant interest in medicinal chemistry and materials science. By delving into its synthesis, crystallographic parameters, and the nuances of its molecular architecture, this document serves as a critical resource for professionals engaged in drug design, polymorphism studies, and the development of novel therapeutic agents.

Introduction: The Significance of 1,3-Dimethyl-8-Azaxanthin

1,3-Dimethyl-8-azaxanthin, a derivative of the purine family, represents a key scaffold in the design of various biologically active compounds. The substitution of a nitrogen atom at the 8th position of the xanthine core fundamentally alters the electronic distribution and hydrogen bonding capabilities of the molecule, influencing its interaction with biological targets. Understanding the precise three-dimensional arrangement of this molecule in its crystalline, hydrated form is paramount for structure-activity relationship (SAR) studies and for predicting its physicochemical properties, such as solubility and stability, which are critical for drug development.

The monohydrate form is of particular importance as the presence of water molecules within the crystal lattice can significantly impact the compound's stability, dissolution rate, and bioavailability. This guide will focus on the seminal work that first elucidated this structure, providing the foundational data for further research.

Synthesis and Crystallization: A Pathway to a Well-Ordered Lattice

The successful determination of a crystal structure is predicated on the ability to produce high-quality, single crystals. The established method for the synthesis and crystallization of 1,3-dimethyl-8-azaxanthin monohydrate is a critical starting point for any further investigation.

Conceptual Synthesis Workflow

The synthesis of 1,3-dimethyl-8-azaxanthin typically involves the cyclization of a substituted uracil derivative. This multi-step process is designed to construct the fused pyrimidine-triazole ring system characteristic of the 8-azaxanthin core.

Caption: Generalized synthetic workflow for 8-azaxanthin derivatives.

Experimental Protocol: Crystallization

The formation of single crystals suitable for X-ray diffraction is a meticulous process. For 1,3-dimethyl-8-azaxanthin monohydrate, slow evaporation from an aqueous solution is the method of choice.

Step-by-Step Protocol:

-

Dissolution: Dissolve the synthesized 1,3-dimethyl-8-azaxanthin powder in a minimal amount of hot deionized water to achieve a saturated solution.

-

Filtration: While hot, filter the solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

-

Slow Evaporation: Transfer the clear filtrate to a clean crystallization dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the dish in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

-

Crystal Growth: Monitor the dish over several days to weeks for the formation of well-defined, colorless, prismatic crystals.

-

Isolation: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully isolate them from the mother liquor using a pipette or by decantation.

-

Drying: Gently dry the crystals on a filter paper.

Causality Behind Experimental Choices: The use of slow evaporation is crucial as it allows the molecules to arrange themselves into a highly ordered, thermodynamically stable crystal lattice, minimizing defects. The controlled temperature and vibration-free environment prevent rapid crystallization and the formation of polycrystalline or amorphous solids.

The Crystal and Molecular Structure: An Atomic-Level Blueprint

The definitive architecture of 1,3-dimethyl-8-azaxanthin monohydrate in the solid state was elucidated by X-ray diffraction analysis. This technique provides precise measurements of the unit cell dimensions, the symmetry of the crystal, and the spatial coordinates of every atom.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 1,3-dimethyl-8-azaxanthin monohydrate. These data are the fingerprint of its crystalline form and are essential for identification and quality control.

| Parameter | Value |

| Chemical Formula | C₆H₇N₅O₂ · H₂O |

| Formula Weight | 199.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.935(2) |

| b (Å) | 11.231(2) |

| c (Å) | 9.771(2) |

| β (°) | 102.72(2) |

| Volume (ų) | 848.9(3) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.558 |

Data sourced from the foundational study by Sanchez et al. (1995).

The Molecular Conformation and Tautomerism

Within the crystal, the 1,3-dimethyl-8-azaxanthin molecule adopts a specific tautomeric form. The analysis revealed that the compound exists as the N8-H tautomer in the solid state[1]. This is a critical insight, as different tautomers can exhibit distinct chemical reactivity and biological activity. The molecule itself is nearly planar, a common feature for such fused aromatic ring systems.

Caption: The N8-H tautomer of 1,3-dimethyl-8-azaxanthin.

Intermolecular Interactions: The Role of Hydrogen Bonding

The crystal packing is dominated by an extensive network of hydrogen bonds, which dictates the stability and physical properties of the solid. A key structural motif is the formation of hydrogen-bonded dimers[1].

Key Hydrogen Bonding Interactions:

-

Dimer Formation: Two 1,3-dimethyl-8-azaxanthin molecules are linked together through hydrogen bonds involving the N8-H group of one molecule and a nitrogen atom of the adjacent molecule.

-

Water Molecule Bridging: The water molecule of hydration plays a crucial role in connecting these dimers. It acts as both a hydrogen bond donor and acceptor, linking the carbonyl oxygen atoms and other nitrogen atoms of the azaxanthin molecules, thus creating a robust three-dimensional network.

Caption: Schematic of hydrogen bonding in the crystal lattice.

Experimental Methodology: X-Ray Diffraction Analysis

The determination of the crystal structure is a rigorous process that requires precise instrumentation and data analysis.

Workflow for Single-Crystal X-ray Diffraction

Caption: Standard workflow for single-crystal X-ray structure determination.

Self-Validating Protocol for Structure Determination

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect a full sphere of diffraction data by rotating the crystal.

-

Structure Solution: The collected diffraction intensities are used to solve the "phase problem." For small molecules like this, direct methods are typically successful in providing an initial model of the molecular structure.

-

Structure Refinement: The initial atomic positions and their displacement parameters are refined against the experimental data using a least-squares minimization algorithm. This iterative process improves the agreement between the calculated and observed structure factors. The positions of hydrogen atoms, including those of the water molecule, are typically located from a difference Fourier map.

-

Validation: The final refined structure is rigorously validated using established crystallographic metrics (e.g., R-factor, goodness-of-fit). The geometry of the molecule is checked against standard values, and the final structure is deposited in a crystallographic database for public access.

This systematic approach ensures the accuracy and reliability of the determined crystal structure, providing a trustworthy foundation for further scientific inquiry.

Conclusion: From Structure to Application

The detailed knowledge of the crystal structure of 1,3-dimethyl-8-azaxanthin monohydrate provides an invaluable framework for researchers in the pharmaceutical and chemical sciences. This guide has synthesized the critical information regarding its synthesis, crystallization, and detailed molecular architecture. The planarity of the molecule, its specific tautomeric form, and the intricate network of hydrogen bonds mediated by the water of hydration are key determinants of its solid-state properties. This structural understanding enables more rational drug design, facilitates the development of stable formulations, and provides a basis for computational modeling to predict the behavior of this and related compounds.

References

-

Sanchez, M. P., Romero, M. A., Salas, J. M., Cardenas, D. J., Molina, J., & Quirós, M. (1995). Molecular orbital study of 8-azaxanthine derivatives and crystal structure of 1,3-dimethyl-8-azaxanthine monohydrate. Journal of Molecular Structure, 344(3), 257-264. [Link]

Sources

An In-depth Technical Guide to the Characterization of 1,3-dimethyl-8-azaxanthin: A Proposed Study of its Solubility and Stability Profiles

Abstract

1,3-dimethyl-8-azaxanthin, a methylated derivative of the 8-azapurine series, presents a compelling scaffold for medicinal chemistry exploration due to its structural analogy to methylxanthines such as theophylline and caffeine. Despite its potential, a comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, remains elusive in publicly accessible literature. This technical guide outlines a systematic and robust experimental framework for the in-depth characterization of 1,3-dimethyl-8-azaxanthin's solubility and stability profiles. By leveraging established methodologies for poorly soluble active pharmaceutical ingredients (APIs) and adhering to the stringent standards of the International Council for Harmonisation (ICH) guidelines, this proposed study will furnish the critical data necessary to inform formulation development, predict pharmacokinetic behavior, and ensure the chemical integrity of this promising compound.

Introduction: The Rationale for a Comprehensive Physicochemical Profile

The substitution of a carbon atom with a nitrogen atom at the 8-position of the purine ring system fundamentally alters the electronic distribution and hydrogen bonding capabilities of the xanthine core, potentially modulating biological activity and physicochemical characteristics. While research has touched upon the synthesis and biological screening of various 8-azaxanthine derivatives, the foundational data on solubility and stability for 1,3-dimethyl-8-azaxanthin are conspicuously absent.[1][2][3] This knowledge gap presents a significant hurdle for any drug development program.

This guide, therefore, serves as a detailed roadmap for a comprehensive investigation into these critical parameters. We will delineate the experimental design, methodologies, and analytical techniques required to generate a robust data package for 1,3-dimethyl-8-azaxanthin. The causality behind each experimental choice is explained to provide a clear understanding of the scientific rationale.

Proposed Study on the Solubility of 1,3-dimethyl-8-azaxanthin

Given that xanthine alkaloids like theophylline and caffeine exhibit low aqueous solubility, it is prudent to anticipate similar behavior for 1,3-dimethyl-8-azaxanthin.[4][5][6][7] A thorough understanding of its solubility in various media is paramount for preclinical and formulation development.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for biopharmaceutical classification. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method

-

Preparation of Media: Prepare a range of aqueous buffers spanning the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Additionally, select a panel of pharmaceutically relevant organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide [DMSO]) and biorelevant media (e.g., FaSSIF, FeSSIF).

-

Sample Preparation: Add an excess amount of 1,3-dimethyl-8-azaxanthin powder to vials containing a fixed volume of each medium.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, visually confirm the presence of undissolved solid. Centrifuge or filter the samples to separate the supernatant from the solid material.

-

Quantification: Analyze the concentration of dissolved 1,3-dimethyl-8-azaxanthin in the supernatant using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (details in Section 4.0).

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer. This provides an early indication of potential solubility issues.

Experimental Protocol: Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1,3-dimethyl-8-azaxanthin in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

-

Aqueous Buffer Addition: Add a standardized aqueous buffer to the microplate.

-

Precipitation Measurement: Measure the turbidity of the resulting solutions using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation: Solubility Profile

The quantitative data from these experiments should be summarized in a clear and concise table.

| Medium | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| 0.1 N HCl | 1.2 | 37 | To be determined | To be determined |

| Acetate Buffer | 4.5 | 37 | To be determined | To be determined |

| Phosphate Buffer | 6.8 | 37 | To be determined | To be determined |

| Phosphate Buffer | 7.4 | 37 | To be determined | To be determined |

| Water | ~7.0 | 25 | To be determined | To be determined |

| Ethanol | N/A | 25 | To be determined | N/A |

| Methanol | N/A | 25 | To be determined | N/A |

| Acetone | N/A | 25 | To be determined | N/A |

| DMSO | N/A | 25 | To be determined | N/A |

| FaSSIF | 6.5 | 37 | To be determined | To be determined |

| FeSSIF | 5.0 | 37 | To be determined | To be determined |

Proposed Forced Degradation (Stress Testing) Study of 1,3-dimethyl-8-azaxanthin

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method. These studies are conducted under conditions more severe than accelerated stability testing.[8]

Experimental Design

The study will expose 1,3-dimethyl-8-azaxanthin to hydrolytic, oxidative, photolytic, and thermal stress conditions as per ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Caption: Workflow for the forced degradation study of 1,3-dimethyl-8-azaxanthin.

Hydrolytic Degradation

-

Acid Hydrolysis: Treat a solution of 1,3-dimethyl-8-azaxanthin with 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat a solution of 1,3-dimethyl-8-azaxanthin with 0.1 N NaOH at room temperature and, if necessary, at an elevated temperature.

-

Neutral Hydrolysis: Reflux a solution of 1,3-dimethyl-8-azaxanthin in water.

Oxidative Degradation

Treat a solution of 1,3-dimethyl-8-azaxanthin with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature. The degradation pathways of related compounds like caffeine and theophylline often involve oxidation.[9][10][11][12][13][14]

Photolytic Degradation

Expose both solid powder and a solution of 1,3-dimethyl-8-azaxanthin to UV and visible light in a photostability chamber, as per ICH Q1B guidelines. A control sample should be protected from light. Given that 8-azapurine derivatives can undergo phototransformation, this is a critical test.[15]

Thermal Degradation

Expose the solid powder of 1,3-dimethyl-8-azaxanthin to dry heat at an elevated temperature (e.g., 105°C).

Data Presentation: Summary of Forced Degradation

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (RT) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | To be determined | To be determined | To be determined | To be determined |

| Base Hydrolysis | 0.1 N NaOH, RT | To be determined | To be determined | To be determined | To be determined |

| Neutral Hydrolysis | Water, Reflux | To be determined | To be determined | To be determined | To be determined |

| Oxidation | 3% H₂O₂, RT | To be determined | To be determined | To be determined | To be determined |

| Photolysis | UV/Vis Light | To be determined | To be determined | To be determined | To be determined |

| Thermal | 105°C Dry Heat | To be determined | To be determined | To be determined | To be determined |

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of both solubility and stability studies. The method must be able to separate the parent compound from its degradation products and any potential impurities.

Proposed HPLC Method Development

Caption: Key stages in the development of a stability-indicating HPLC method.

Experimental Protocol: HPLC Method Development

-

Column Selection: A reversed-phase C18 column is a suitable starting point due to the polar nature of xanthine derivatives.

-

Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: The UV spectrum of 1,3-dimethyl-8-azaxanthin should be determined to select an appropriate detection wavelength.

-

Optimization: The method will be optimized using samples from the forced degradation study to ensure adequate resolution between the parent peak and all degradant peaks.

Degradant Characterization by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By determining the mass-to-charge ratio (m/z) of the parent and fragment ions, the structures of the degradants can be proposed. This is crucial for understanding the degradation pathways.

Anticipated Degradation Pathways

Based on the known degradation of related xanthine alkaloids, the following pathways are anticipated for 1,3-dimethyl-8-azaxanthin:

-

N-demethylation: Loss of one or both methyl groups.

-

Oxidation of the Imidazole Ring: This can lead to the formation of uric acid analogs.

-

Hydroxylation: Addition of hydroxyl groups to the ring system.

-

Ring Opening: Cleavage of the purine ring system under harsh conditions.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the determination of the solubility and stability of 1,3-dimethyl-8-azaxanthin. The successful execution of these proposed studies will yield a critical dataset that is indispensable for the continued development of this compound as a potential therapeutic agent. The methodologies outlined herein are grounded in established principles and regulatory expectations, ensuring the generation of high-quality, reliable data.

References

-

Advanced oxidation of caffeine in water: on-line and real-time monitoring by electrospray ionization mass spectrometry. PubMed. Available at: [Link]

-

The oxidative degradation of Caffeine in UV/Fe(II)/persulfate system-Reaction kinetics and decay pathways. PubMed. Available at: [Link]

-

Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. MDPI. Available at: [Link]

-

Degradation of Caffeine by Advanced Oxidative Processes: O3 and O3/UV. Taylor & Francis Online. Available at: [Link]

-

The oxidative degradation of Caffeine in UV/Fe(II)/persulfate system—Reaction kinetics and decay pathways. Xi'an Jiaotong University. Available at: [Link]

-

Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. MDPI. Available at: [Link]

-

Molecular basis of activity of 8-azapurines in transcription processes. Indian Academy of Sciences. Available at: [Link]

-

Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. PubMed. Available at: [Link]

-

Theophylline. NCBI Bookshelf. Available at: [Link]

-

Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. PubMed Central. Available at: [Link]

-

8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. Available at: [Link]

-

Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. PubMed Central. Available at: [Link]

-

Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. Available at: [Link]

-

Theophylline. Wikipedia. Available at: [Link]

-

Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives. Royal Society of Chemistry. Available at: [Link]

-

Theophylline. Deranged Physiology. Available at: [Link]

-

Isolation, characterization and application of theophylline-degrading Aspergillus fungi. National Institutes of Health. Available at: [Link]

-

Chemical structure of caffeine and theophylline. ResearchGate. Available at: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

-

8-Azaxanthine. PubChem. Available at: [Link]

-

Astaxanthin: Past, Present, and Future. PubMed Central. Available at: [Link]

-

Xanthine Alkaloids: Occurrence, Biosynthesis, and Function in Plants. PubMed. Available at: [Link]

-

Xanthine-derived metabolites enhance chlorophyll degradation in cotyledons and seedling growth during nitrogen deficient condition in Brassica rapa. PubMed Central. Available at: [Link]

-

A total synthesis of astaxanthin dimethyl ether. The Journal of Organic Chemistry. Available at: [Link]

-

Astaxanthin as a King of Ketocarotenoids: Structure, Synthesis, Accumulation, Bioavailability and Antioxidant Properties. PubMed Central. Available at: [Link]

-

Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation. Frontiers. Available at: [Link]

-

De novo synthesis of astaxanthin: From organisms to genes. ResearchGate. Available at: [Link]

-

A NEW LOOK AT THE XANTHINE ALKALOIDS. Serve Content. Available at: [Link]

-

Synthesis of astaxanthin and its esters. ResearchGate. Available at: [Link]

-

Catalytic Oxidation of Certain Xanthine Alkaloid Compounds under Conventional and Non-Conventional Conditions. Journal of Science & Technology. Available at: [Link]

-

Synthesis and physical-chemical properties of 3-aryl-(aralkyl)-8-hydrazinemethylxanthines and their N-substituted derivatives. Current issues in pharmacy and medicine. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. Advanced oxidation of caffeine in water: on-line and real-time monitoring by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The oxidative degradation of Caffeine in UV/Fe(II)/persulfate system-Reaction kinetics and decay pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. The oxidative degradation of Caffeine in UV/Fe(II)/persulfate system—Reaction kinetics and decay pathways - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 13. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment [mdpi.com]

- 14. Catalytic Oxidation of Certain Xanthine Alkaloid Compounds under Conventional and Non-Conventional Conditions | Journal of Science & Technology [jst.org.in]

- 15. Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

fundamental photophysical properties of 8-azaxanthine derivatives

An In-depth Technical Guide to the Fundamental Photophysical Properties of 8-Azaxanthine Derivatives

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the core photophysical properties of 8-azaxanthine derivatives, a class of fluorescent nucleobase analogs with significant potential in biomedical research and drug development. As heterocyclic compounds isosteric to natural purines, their unique luminescent characteristics make them powerful tools for probing biological systems.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their optical behavior and the experimental methodologies required for their characterization.

Introduction: The Significance of 8-Azaxanthine Derivatives

8-Azaxanthines are purine analogs where the carbon atom at the 8th position is replaced by a nitrogen atom, forming a 1,2,3-triazole ring fused to a pyrimidine core.[1][3] This structural modification dramatically alters the electronic landscape of the molecule, bestowing many derivatives with strong fluorescence, a property largely absent in their canonical purine counterparts like xanthine and guanine.[1]

Their biological relevance is substantial; they are known to act as antagonists of adenosine receptors, inhibitors of enzymes like urate oxidase, and possess antiproliferative and antibacterial properties.[2][4][5] The intrinsic fluorescence of 8-azaxanthines is particularly valuable, enabling their use as probes for monitoring enzyme-ligand interactions, quantifying enzyme activity, and for cellular imaging without the need for external fluorophore conjugation.[2][6] A deep understanding of their photophysics is therefore paramount to leveraging their full potential.

Electronic Structure and Absorption Characteristics

The photophysical journey begins with the absorption of a photon. The ultraviolet-visible (UV-Vis) absorption spectra of 8-azaxanthine derivatives are governed by their unique electronic structure, which is heavily influenced by tautomerism and substitution patterns.

Tautomerism: A Ground-State Duality

In the ground state, 8-azaxanthine exists as a mixture of prototropic tautomers, primarily the N(8)H and N(7)H forms.[2] This equilibrium is a critical concept, as the different tautomers possess distinct electronic properties and therefore different absorption profiles. The dominant tautomer can be influenced by solvent, pH, and substitution on the purine ring. Computational studies, alongside experimental data from methylated analogs (which lock the molecule into a specific tautomeric form), have been crucial in deconvoluting the contributions of each form to the overall absorption spectrum.[1]

Impact of Substitution and Environment (Solvatochromism)

The absorption maxima (λ_max_) and molar extinction coefficients are sensitive to the chemical environment and the nature of substituents on the xanthine core.

-

Substitution: Alkyl or aryl groups at the N1, N3, and N7 positions can modulate the electronic properties and steric environment, leading to shifts in the absorption spectra.[5][7]

-

Solvatochromism: The polarity of the solvent can differentially stabilize the ground and excited states, causing shifts in the electronic transition energy.[8] This phenomenon, known as solvatochromism, means that changes in the solvent environment can be tracked by observing shifts in the absorption peaks.[8][9]

The Emissive Nature: Fluorescence Properties

The most compelling feature of 8-azaxanthine derivatives is their often-intense fluorescence, characterized by several unique phenomena.

Anomalously Large Stokes Shift

A hallmark of 8-azaxanthine and its derivatives is an exceptionally large Stokes shift (the energy difference between the absorption and emission maxima), often exceeding 12,000 cm⁻¹.[2][10] This large separation is highly advantageous for fluorescence-based applications as it minimizes self-absorption (inner filter effects) and simplifies the optical detection of the emitted signal by effectively separating it from scattered excitation light.

Excited-State Proton Transfer (ESPT) and Dual Emission

The large Stokes shift is a direct consequence of a rapid structural rearrangement in the excited state. The prevailing mechanism is an Excited-State Proton Transfer (ESPT) . Upon photoexcitation, the acidity of specific protons on the heterocyclic ring increases dramatically. This can lead to a proton transfer event, either to the solvent or intramolecularly, to form a new, electronically distinct species (a phototautomer) which is responsible for the fluorescence emission.

In certain environments, such as weakly acidified alcoholic media, some derivatives exhibit dual emission , with two distinct fluorescence bands.[10] The higher-energy, short-wavelength band corresponds to the emission from the initially excited state (the "normal" emission), while the lower-energy, long-wavelength band with the large Stokes shift arises from the species formed after ESPT.[10] Time-resolved studies confirm this two-state model, showing a delay in the rise time of the long-wavelength emission that corresponds to the decay time of the short-wavelength emission.[2][10]

Environmental Sensitivity

The fluorescence of 8-azaxanthine derivatives is highly sensitive to the environment:

-

pH: The protonation state of the molecule is critical. For instance, the fluorescence of 8-methyl-8-azaxanthine is intense over a broad pH range (2-11), reflecting the properties of its neutral species.[2] Outside this range, dynamic quenching can reduce fluorescence intensity.[11]

-

Solvent: In aqueous solutions, the ESPT is often so efficient that only the single, large Stokes-shifted emission band is observed.[2][10] The ability of the solvent to accept a proton is a key determinant of the emission profile.

-

Temperature: Temperature can affect non-radiative decay pathways and molecular motion, which in turn can influence fluorescence intensity.[12]

Core Photophysical Parameters: A Quantitative Overview

To effectively utilize these molecules as quantitative probes, it is essential to characterize their core photophysical parameters: the fluorescence quantum yield (Φ_F_) and the fluorescence lifetime (τ_F_).

Fluorescence Quantum Yield (Φ_F_)

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13][14] 8-Azaxanthine derivatives can be highly efficient emitters. For example, N8-methyl-8-azaxanthine can exhibit a fluorescence quantum yield of up to 60% (0.6) in aqueous solutions, and certain riboside derivatives have been reported with quantum yields approaching 100%.[11][15]

| Derivative | Solvent/Conditions | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ_F_) | Reference |

| 8-Azaxanthine | Aqueous (acidified) | ~300 | ~420 | - | [2] |

| N8-Methyl-8-azaxanthine | Aqueous (pH > 8) | ~315 | ~420 | 0.5 - 0.6 | [2][11] |

| 8-Azaguanosine | Aqueous (pH 7) | ~310 | ~370 | 0.55 (anionic form) | [16] |

| 8-Azaadenosine | Aqueous (pH 7) | ~280 | ~360 | 0.06 (neutral form) | [16] |

Note: This table is illustrative. Specific values are highly dependent on the exact molecular structure and experimental conditions.

Fluorescence Lifetime (τ_F_)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence.[17] This parameter is typically on the nanosecond timescale for these compounds and is crucial for understanding dynamic quenching, energy transfer, and the kinetics of processes like ESPT.[10][18]

| Derivative | Solvent/Conditions | Lifetime Component | Decay Time (τ_F_, ns) | Associated Emission | Reference |

| 8-Azaxanthine | Methanol (acidified) | Long-wavelength decay | 6.4 | ESPT Tautomer | [10] |

| N8-Methyl-8-azaxanthine | Methanol (acidified) | Long-wavelength decay | 8.3 | ESPT Tautomer | [10] |

| N8-Methyl-8-azaxanthine | D₂O | Monoexponential | ~14 | ESPT Tautomer | [11] |

Note: Fluorescence decays are often complex and may require multi-exponential fitting. The components shown represent key findings from time-resolved studies.

Experimental Workflows & Protocols

Accurate characterization of these photophysical properties requires precise and validated experimental protocols.

Steady-State Fluorescence Spectroscopy

This technique measures the time-averaged fluorescence properties of a sample under continuous illumination and is the foundation for acquiring emission spectra and determining quantum yields.[18][19]

Protocol: Acquiring a Corrected Fluorescence Emission Spectrum

-

Instrument Preparation: Warm up the spectrofluorometer light source (typically a Xenon arc lamp) for at least 30 minutes for stable output.

-

Sample Preparation: Prepare a dilute solution of the 8-azaxanthine derivative in a 10 mm path length quartz cuvette. The absorbance at the chosen excitation wavelength should be below 0.1 to avoid inner filter effects.[20]

-

Solvent Blank: Record a spectrum of the pure solvent under the same conditions to identify and subtract any background signals (e.g., Raman scattering).

-

Determine Excitation Wavelength: Set the excitation monochromator to the absorption maximum (λ_max,abs_) of the compound.

-

Scan Emission: Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to well past the visible fluorescence.

-

Data Correction: Apply instrument-specific correction factors to the raw data to account for variations in the detector sensitivity and grating efficiency across different wavelengths. This yields the "corrected" spectrum, which represents the true emission profile.

Workflow for Steady-State Spectroscopy

Caption: Workflow for acquiring a corrected steady-state fluorescence spectrum.

Time-Resolved Fluorescence Spectroscopy

This powerful technique measures the decay of fluorescence intensity over time following excitation with a short pulse of light.[17][21] The most common method is Time-Correlated Single Photon Counting (TCSPC), which provides high-resolution lifetime data and is essential for studying dynamic processes.[17]

Workflow for Time-Resolved Fluorescence Spectroscopy (TCSPC)

Caption: Conceptual workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment.

Fluorescence Quantum Yield Determination (Comparative Method)

The most common and reliable method for determining Φ_F_ is the comparative method, which relates the fluorescence of a test sample to that of a well-characterized standard with a known quantum yield.[13][20][22]

Protocol: Comparative Quantum Yield Measurement (Williams et al. Method)

-

Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap with the sample. For 8-azaxanthines emitting in the blue-green region, standards like quinine sulfate in 0.5 M H₂SO₄ (Φ_F_ ≈ 0.54) or coumarin 1 in ethanol (Φ_F_ ≈ 0.73) are often used.

-

Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the same solvent (if possible).

-

Prepare Dilutions: Create a series of dilutions for both the standard and the test compound, ensuring the absorbances at the excitation wavelength are in the range of 0.02, 0.04, 0.06, 0.08, and 0.10.[20]

-

Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength and instrument settings.

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.

-

Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

-

Calculate Quantum Yield: The quantum yield of the test sample (Φ_test_) is calculated using the following equation:

Φ_test_ = Φ_std_ × (Grad_test_ / Grad_std_) × (n_test_² / n_std_²)

Where:

-

Φ_std_ is the quantum yield of the standard.

-

Grad_test_ and Grad_std_ are the gradients of the respective plots.

-

n_test_ and n_std_ are the refractive indices of the test and standard solutions (this term is often 1 if the same solvent is used).

-

Sources

- 1. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence [mdpi.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. horiba.com [horiba.com]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. edinst.com [edinst.com]

- 18. Time-Resolved vs Steady-State Fluorometry: Tracking Dynamic Processes [eureka.patsnap.com]

- 19. differencebetween.com [differencebetween.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Virtual Labs [mfs-iiith.vlabs.ac.in]

Exploring the Tautomeric Landscape of 1,3-Dimethyl-8-Azaxanthin: A Technical Guide for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a phenomenon of profound significance in medicinal chemistry. The specific tautomeric form of a drug molecule can dictate its pharmacological activity, metabolic fate, and physicochemical properties. This technical guide provides an in-depth exploration of the tautomeric forms of 1,3-dimethyl-8-azaxanthin, a key scaffold in the development of various therapeutic agents. By integrating experimental data with computational insights, we present a comprehensive analysis of the structural and energetic landscape of this important heterocyclic compound. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the tautomeric behavior of 8-azaxanthine derivatives and its implications for rational drug design.

Introduction: The Significance of Tautomerism in 8-Azaxanthines

The 8-azaxanthine core, a derivative of the purine ring system where the carbon at position 8 is replaced by a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] This structural modification imparts unique electronic and steric properties, leading to a diverse range of biological activities. 1,3-Dimethyl-8-azaxanthin, also known as 8-azatheophylline, has garnered significant interest due to its potential as an antioxidant and enzyme inhibitor.[3]

A critical aspect of the chemistry of 8-azaxanthines, and indeed all purine analogs, is their existence as a mixture of tautomers.[4] These are constitutional isomers that rapidly interconvert through the migration of a proton, typically between nitrogen and oxygen atoms. The relative populations of these tautomers are influenced by a variety of factors, including the solvent environment, temperature, and pH. Crucially, the dominant tautomer in a biological system will determine the molecule's hydrogen bonding patterns and overall shape, thereby influencing its binding affinity to target receptors and enzymes. A thorough understanding of the tautomeric preferences of 1,3-dimethyl-8-azaxanthin is therefore paramount for the design of novel therapeutics with improved efficacy and selectivity.

Potential Tautomeric Forms of 1,3-Dimethyl-8-Azaxanthin

The structure of 1,3-dimethyl-8-azaxanthin features a pyrimidine-2,4-dione ring fused to a 1,2,3-triazole ring. The presence of acidic protons on the triazole ring allows for the existence of several potential tautomers. The primary tautomeric equilibrium involves the migration of a proton between the nitrogen atoms of the triazole ring. The two most plausible neutral tautomers are the 8H- and 9H-forms, as depicted below. While other enol tautomers are theoretically possible, computational studies on the parent xanthine molecule have shown the diketo forms to be significantly more stable.[5]

Caption: Plausible 8H and 9H tautomers of 1,3-dimethyl-8-azaxanthin.

Experimental Approaches to Tautomer Elucidation

A multi-pronged experimental approach is necessary to comprehensively characterize the tautomeric equilibrium of 1,3-dimethyl-8-azaxanthin in both the solid and solution states.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing the precise positions of atoms and the hydrogen bonding networks within the crystal lattice. While a primary research article detailing the crystal structure of 1,3-dimethyl-8-azaxanthine monohydrate (HDAX) was not identified in the current literature search, its existence is noted in commercial product documentation which states it was used for structural determination by X-ray diffraction.[4] Based on crystallographic studies of the parent compound, xanthine, and other derivatives, it is highly probable that 1,3-dimethyl-8-azaxanthin crystallizes in one of its diketo forms.[2]

Protocol 1: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 1,3-dimethyl-8-azaxanthin are grown, typically by slow evaporation of a suitable solvent system (e.g., water, ethanol, or a mixture thereof).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure.

Caption: Generalized workflow for single-crystal X-ray diffraction.

Spectroscopic Analysis in Solution

Spectroscopic techniques are indispensable for probing the tautomeric equilibrium in solution, where the molecule is more representative of its state in a biological milieu.

UV/Vis spectroscopy is a sensitive method for studying tautomerism, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems. The UV absorption and fluorescence spectra of 1,3-dimethyl-8-azaxanthin (referred to as 8-azatheophylline) in an acidified aqueous solution have been reported. This provides valuable insight into the electronic structure of the predominant tautomer under these conditions.

| Compound | Solvent | λmax (nm) | Reference |

| 1,3-Dimethyl-8-azaxanthin | Acidified H₂O | ~270 | [5] |

Protocol 2: UV/Vis Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of 1,3-dimethyl-8-azaxanthin in a range of solvents with varying polarities (e.g., water, methanol, acetonitrile, dioxane).

-

Data Acquisition: Record the UV/Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the spectra for the presence of multiple absorption bands or shifts in the absorption maximum as a function of solvent polarity. These changes can be indicative of a shift in the tautomeric equilibrium.

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of molecules and can provide definitive evidence for the presence of multiple tautomers in equilibrium. Key NMR parameters, such as chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants, are highly sensitive to the electronic environment of the nuclei and can be used to distinguish between different tautomeric forms.[6] While specific NMR data for 1,3-dimethyl-8-azaxanthin were not found in the current search, analysis of closely related compounds provides a framework for interpretation. For instance, the ¹H and ¹³C chemical shifts of the methyl groups and the protons and carbons of the heterocyclic core would be expected to differ significantly between the 8H- and 9H-tautomers.

Protocol 3: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 1,3-dimethyl-8-azaxanthin in various deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃) to assess the effect of the solvent on the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments, such as HSQC and HMBC, can be used to unambiguously assign all proton and carbon signals. ¹⁵N NMR, if feasible, can provide direct information about the protonation state of the nitrogen atoms.

-

Data Analysis: Analyze the spectra for the presence of two sets of signals, which would indicate a slow exchange between tautomers on the NMR timescale. If the exchange is fast, averaged signals will be observed, and the position of these signals can be used to estimate the relative populations of the tautomers.

Caption: Workflow for the analysis of tautomerism using NMR spectroscopy.

IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups and hydrogen bonding patterns. The C=O and N-H stretching frequencies in the IR spectrum of 1,3-dimethyl-8-azaxanthin would be expected to differ between the tautomers, providing another avenue for their characterization. Although a specific IR spectrum for this compound was not found, the general principles of IR analysis for tautomerism are well-established.

Protocol 4: FTIR Spectroscopic Analysis

-

Sample Preparation: Prepare samples of 1,3-dimethyl-8-azaxanthin as a KBr pellet for solid-state analysis and as solutions in various solvents for solution-state studies.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the regions corresponding to N-H stretching (around 3400-3200 cm⁻¹) and C=O stretching (around 1700-1650 cm⁻¹). Shifts in these bands, particularly in different solvents, can provide evidence for changes in the tautomeric equilibrium and hydrogen bonding interactions.

Computational Modeling of Tautomeric Equilibria

In conjunction with experimental data, computational chemistry provides a powerful means to investigate the relative stabilities of tautomers and the energetic barriers to their interconversion.[7][8] Density Functional Theory (DFT) calculations are a common and effective method for this purpose.

Protocol 5: Computational Analysis of Tautomerism

-

Structure Generation: Generate the 3D structures of the plausible tautomers of 1,3-dimethyl-8-azaxanthin.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a polarizable continuum model) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures correspond to energy minima.

-

Energy Calculation: Calculate the relative electronic and Gibbs free energies of the tautomers to determine their relative populations.

-

Transition State Search: Locate the transition state for the interconversion between the major tautomers to calculate the activation energy barrier for the tautomerization process.

-

Spectroscopic Prediction: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV/Vis absorption spectra for each tautomer and compare them with the experimental data to aid in the assignment of the observed species.

Caption: A typical workflow for the computational study of tautomerism.

Conclusion and Future Directions

The tautomeric state of 1,3-dimethyl-8-azaxanthin is a critical determinant of its biological activity. This technical guide has outlined the key experimental and computational methodologies for a comprehensive investigation of its tautomeric forms. While some experimental data is available, a complete characterization, particularly the publication of its crystal structure and detailed NMR and IR spectroscopic data, would be highly beneficial to the drug development community. Future work should focus on obtaining this missing experimental data and performing targeted computational studies to build a complete picture of the tautomeric landscape of this important molecule. Such knowledge will undoubtedly facilitate the rational design of more potent and selective 8-azaxanthine-based therapeutics.

References

- Hernandez, B., Orozco, M., & Luque, F. J. (1996). Tautomerism of xanthine and alloxanthine: a model for substrate recognition by xanthine oxidase. Journal of computer-aided molecular design, 10(6), 535-544.

- Pyrka, M., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. European Biophysics Journal, 52(5), 637-649.

-

The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis of Xanthines: A Short Review - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

(a) UV absorption and fluorescence spectra of the neutral forms of... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Tautomerism in aromatic heterocycles - Química Organica.org. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of Xanthine Derivatives by Ring Closure Reaction - Asian Publication Corporation. (n.d.). Retrieved January 18, 2026, from [Link]

-

Structure of 8-azaxanthine. The compound is shown in its two most stable tautomeric forms. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). Retrieved January 18, 2026, from [Link]

-

New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation - DergiPark. (n.d.). Retrieved January 18, 2026, from [Link]

-

Discovering the crystal structure of biogenic xanthine crystals Abstract - ChemRxiv. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (n.d.). Retrieved January 18, 2026, from [Link]

-

Tautomerism Detected by NMR - Encyclopedia.pub. (n.d.). Retrieved January 18, 2026, from [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism - Bentham Science Publisher. (n.d.). Retrieved January 18, 2026, from [Link]

-

Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]

-

Spectroscopic investigation of the tautomeric equilibria in the guanine derivatives of acyclovir - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]

-

Prototropic tautomerism of heteroaromatic compounds. (n.d.). Retrieved January 18, 2026, from [Link]

-

X-ray crystallographic analysis of xanthine oxidase complex with the flavonoid inhibitor quercetin. (n.d.). Retrieved January 18, 2026, from [Link]

-

Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]

-

Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction - Apollo - University of Cambridge. (n.d.). Retrieved January 18, 2026, from [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Computational study of simple and water-assisted tautomerism of 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 2. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 3. 1,3-Dimethyl-8-azaxanthin (2278-15-1) for sale [vulcanchem.com]

- 4. 8-Azaxanthine = 98.0 HPLC 1468-26-4 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

initial characterization of 1,3-dimethyl-8-azaxanthin

An In-depth Technical Guide to the Initial Characterization of 1,3-Dimethyl-8-Azaxanthin

Foreword: The Rationale for a Novel Xanthine Analog

In the landscape of medicinal chemistry, the purine scaffold is a cornerstone of therapeutic innovation. Its derivatives, particularly the xanthines, are ubiquitous in pharmacology, with compounds like caffeine and theophylline serving as prime examples of central nervous system stimulants and bronchodilators, respectively. Their primary mechanism involves the antagonism of adenosine receptors, a critical pathway regulating neurotransmission and physiological function. The strategic modification of the purine core, such as the introduction of a nitrogen atom at the 8-position to form the 8-azapurine system, offers a compelling avenue to modulate receptor affinity, selectivity, and metabolic stability.

This guide provides a comprehensive framework for the initial synthesis, purification, and multi-faceted characterization of a novel derivative: 1,3-dimethyl-8-azaxanthin . As this compound is not extensively documented in public literature, this document serves as a roadmap for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical progression of inquiry, emphasizing the causality behind experimental choices to ensure a self-validating and robust characterization workflow. Our objective is to establish the foundational chemical, physical, and biological identity of this molecule, thereby paving the way for advanced preclinical investigation.